molecular formula C11H15N3O6S B2618923 2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid CAS No. 851169-05-6

2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid

Cat. No. B2618923
CAS RN: 851169-05-6
M. Wt: 317.32
InChI Key: QYSJOTGEGUHBTO-UHFFFAOYSA-N
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Description

The compound “2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid” has a CAS Number of 851169-05-6 and a molecular weight of 317.32 . The IUPAC name for this compound is { [4- (isopropylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O6S/c1-7(2)13-9-4-3-8(5-10(9)14(17)18)21(19,20)12-6-11(15)16/h3-5,7,12-13H,6H2,1-2H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular formula of C11H15N3O6S . More detailed physical and chemical properties such as boiling point were not found in the web search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[[3-nitro-4-(propan-2-ylamino)phenyl]sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S/c1-7(2)13-9-4-3-8(5-10(9)14(17)18)21(19,20)12-6-11(15)16/h3-5,7,12-13H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSJOTGEGUHBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid

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